molecular formula C11H9NO2 B1619973 4-Aminonaphthalene-2-carboxylic acid CAS No. 5773-98-8

4-Aminonaphthalene-2-carboxylic acid

Cat. No. B1619973
CAS RN: 5773-98-8
M. Wt: 187.19 g/mol
InChI Key: HLYLEARJBJRRTJ-UHFFFAOYSA-N
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Description

4-Aminonaphthalene-2-carboxylic acid (4-ANCA) is an organic compound belonging to the class of aminonaphthalene carboxylic acids. It is a colorless solid with a molecular weight of 181.17 g/mol and a melting point of 128-130 °C. 4-ANCA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. It is also used in the manufacture of polymers, surfactants, and other specialty chemicals. In addition, 4-ANCA has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.

Mechanism of Action

4-Aminonaphthalene-2-carboxylic acid is an organic compound that can undergo various chemical reactions. 4-Aminonaphthalene-2-carboxylic acid reacts with strong acids to form an anion, which can then react with other compounds. It can also react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. In addition, 4-Aminonaphthalene-2-carboxylic acid can react with electrophiles, such as halogens, to form halogenated derivatives.
Biochemical and Physiological Effects
4-Aminonaphthalene-2-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. In addition, 4-Aminonaphthalene-2-carboxylic acid has been shown to inhibit the growth of certain cancer cells in vitro, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

The use of 4-Aminonaphthalene-2-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, which makes it attractive for use in research. In addition, 4-Aminonaphthalene-2-carboxylic acid is relatively stable and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. 4-Aminonaphthalene-2-carboxylic acid is a strong acid, which can be corrosive and hazardous to handle. In addition, the compound is sensitive to light and air, which can lead to decomposition and the formation of by-products.

Future Directions

The potential applications of 4-Aminonaphthalene-2-carboxylic acid in the field of medicine are promising and warrant further research. Future studies should focus on the mechanism of action of 4-Aminonaphthalene-2-carboxylic acid and its potential therapeutic applications. In addition, further research should be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Finally, further studies should be conducted to explore the potential of 4-Aminonaphthalene-2-carboxylic acid as a model compound for studying the reactivity of aminonaphthalene carboxylic acids.

Scientific Research Applications

4-Aminonaphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the properties and reactivity of aminonaphthalene carboxylic acids. It has also been used to study the effect of substituents on the reactivity of aminonaphthalene carboxylic acids. In addition, 4-Aminonaphthalene-2-carboxylic acid has been used as a model compound for studying the structure and reactivity of aminonaphthalene carboxylic acids.

properties

IUPAC Name

4-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYLEARJBJRRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289623
Record name 4-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5773-98-8
Record name NSC62421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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